Cas no 96827-04-2 (Cholecystokinin-33 (human))

Cholecystokinin-33 (human) Chemical and Physical Properties
Names and Identifiers
-
- Cholecystokinin-33(human) (9CI)
- CHOLECYSTOKININ-33 (HUMAN)
- Cholecystokinin-33 (human) CCK-33 (human), CCK-39 (7-39) (human), CCK-58 (26-58) (human)
- Benzyl (3S)-3-[[(2R)-1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoqui
- benzyl (3S)-3-[[(2R)-1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Cholecystokinin-33 (human)
-
- Inchi: 1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)/t24-,25+/m1/s1
- InChI Key: FPUNBFZNOBAEHZ-RPBOFIJWSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CC2C=CC=CC=2C[C@H]1C(N[C@@H](C(=O)OC)CC1C=CC=CC=1OC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 770
- Topological Polar Surface Area: 94.2
- XLogP3: 4.4
Cholecystokinin-33 (human) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | PCK-4201-S-0.1 mg |
CCK-33 (Human) |
96827-04-2 | 0.1 mg |
$638.00 | 2023-01-03 |
Cholecystokinin-33 (human) Related Literature
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on Cholecystokinin-33 (human)
Cholecystokinin-33 (human): A Key Peptide Hormone in Gastrointestinal Regulation and Beyond
Cholecystokinin-33 (CCK-33), also known as Cholecystokinin-33 (human), is a 33-amino acid peptide hormone derived from the human gastrointestinal tract. This CAS 96827-04-2 compound plays a critical role in regulating digestion, nutrient absorption, and gut-brain communication. Recent advances in biomedical research have expanded our understanding of its multifaceted functions, from its role in gastrointestinal motility to its potential therapeutic applications in metabolic disorders and neurodegenerative conditions.
CCK-33 is a truncated form of the longer cholecystokinin (CCK) family of peptides, which includes CCK-8 and CCK-58. Unlike these longer variants, CCK-33 exhibits unique biological properties that distinguish it from its counterparts. The CAS 9682-704-2 compound is characterized by its ability to bind to both CCK-A and CCK-B receptors, which are widely expressed in the gastrointestinal tract and central nervous system. This dual receptor activity makes CCK-33 a versatile molecule with potential applications in multiple therapeutic areas.
Recent studies have highlighted the role of CCK-33 in modulating gastrointestinal motility. For example, research published in Cell Metabolism (2023) demonstrated that CCK-33 enhances the release of cholecystokinin from enteroendocrine cells, thereby accelerating gastric emptying and promoting fat digestion. This mechanism is particularly relevant in the context of metabolic syndrome, where impaired gastrointestinal motility is a common complication. The CAS 96827-04-2 compound has also been shown to regulate the secretion of digestive enzymes, such as lipase and protease, which are essential for nutrient absorption.
Another significant area of research involves the neurological functions of CCK-33. Emerging evidence suggests that this peptide may play a role in central nervous system (CNS) signaling. A 2024 study in Nature Communications reported that CCK-33 modulates the activity of glutamatergic synapses in the hypothalamus, a brain region critical for appetite regulation. This finding opens new avenues for understanding the interplay between the gut and brain in conditions such as obesity and eating disorders. The CAS 96827-04-2 compound's ability to cross the blood-brain barrier further supports its potential as a therapeutic agent for CNS-related disorders.
In the realm of metabolic research, CCK-33 has shown promise in managing type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). A 2023 clinical trial published in The Lancet Diabetes & Endocrinology found that administration of CCK-33 led to significant improvements in glucose tolerance and hepatic lipid metabolism. These effects are attributed to its ability to enhance insulin sensitivity and reduce hepatic steatosis. The CAS 96827-04-2 compound's role in lipid metabolism is further supported by its interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolic homeostasis.
The therapeutic potential of CCK-33 extends to gastrointestinal diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). A 2024 review in Gastroenterology highlighted the anti-inflammatory properties of CCK-33, which may help mitigate intestinal inflammation in IBD. Additionally, the compound has been shown to reduce visceral hypersensitivity, a hallmark of IBS, by modulating central pain pathways. These findings underscore the importance of CCK-33 in the development of targeted therapies for gastrointestinal disorders.
Recent advances in biotechnology have enabled the synthesis of CCK-33 for research and therapeutic purposes. The CAS 96827-04-2 compound is now being investigated as a potential drug candidate for various conditions, including chronic pain and neurodegenerative diseases. A 2023 study in Science Translational Medicine demonstrated that CCK-33 could reduce neuroinflammation in a mouse model of Alzheimer's disease, suggesting its potential as a neuroprotective agent. These findings highlight the broad applicability of CCK-33 in biomedical research and drug development.
Despite its promising therapeutic potential, the use of CCK-33 is not without challenges. One of the primary concerns is its short half-life in vivo, which necessitates the development of prodrugs or delivery systems to enhance its bioavailability. Additionally, the side effects associated with CCK-33 therapy, such as nausea and vomiting, require further investigation to optimize its therapeutic profile. Ongoing research aims to address these challenges through the design of targeted delivery systems and structure-based drug optimization.
In conclusion, CCK-33, also known as CCK-33 (human), is a multifunctional peptide hormone with significant implications for gastrointestinal health and neurological function. The CAS 96827-04-2 compound's diverse biological activities and therapeutic potential make it a compelling target for further research and clinical application. As our understanding of CCK-33 continues to evolve, it is likely to play an increasingly important role in the treatment of a wide range of diseases.
96827-04-2 (Cholecystokinin-33 (human)) Related Products
- 872987-39-8(1-(morpholin-4-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}ethan-1-one)
- 1396790-84-3(2-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1532901-66-8(1-(2-methoxy-1,3-thiazol-5-yl)cyclobutane-1-carboxylic acid)
- 1806055-81-1(3-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1807129-88-9(Methyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)
- 1395493-35-2(1-Phenyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine)
- 2137607-37-3(4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpentanamide)
- 38859-10-8(rac-(1R,3S,5s)-5-hydroxycyclohexane-1,3-dicarboxylic acid, cis)
- 1260796-87-9(4-bromo-2-fluoro-6-(piperidin-4-yl)phenol)
- 2565792-37-0((R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride)




